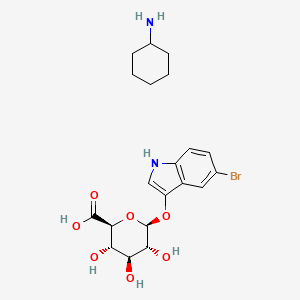

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

説明

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a chromogenic substrate used primarily in biochemical assays. It is known for its ability to produce an intense blue precipitate upon enzymatic hydrolysis, making it a valuable tool in various scientific research applications, particularly in the detection of beta-glucuronidase activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt typically involves the reaction of 5-bromo-3-indoxyl with beta-D-glucuronic acid in the presence of cyclohexylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt primarily undergoes hydrolysis reactions. When exposed to beta-glucuronidase, the compound is hydrolyzed to produce 5-bromo-3-indoxyl and glucuronic acid .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme and occurs under mild conditions, such as physiological pH and temperature. The reaction can be carried out in aqueous solutions or buffer systems .

Major Products Formed

The major products formed from the hydrolysis of this compound are 5-bromo-3-indoxyl and glucuronic acid. The 5-bromo-3-indoxyl further oxidizes to form an intense blue precipitate, which is used as a visual indicator in various assays .

科学的研究の応用

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt involves its hydrolysis by the enzyme beta-glucuronidase. The enzyme cleaves the glucuronic acid moiety from the compound, resulting in the formation of 5-bromo-3-indoxyl. This intermediate then undergoes oxidation to produce an intense blue precipitate, which serves as a visual marker for the presence of beta-glucuronidase .

類似化合物との比較

Similar Compounds

- 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid cyclohexylammonium salt

- 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside

- 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside

Uniqueness

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is unique due to its specific substrate properties for beta-glucuronidase, producing a distinct blue color upon hydrolysis. This makes it particularly useful in applications requiring a clear and easily detectable visual indicator .

生物活性

5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt is a compound of significant interest in biochemical research, particularly due to its role as a chromogenic substrate for β-glucuronidase. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

- Chemical Formula : C₂₀H₂₆BrClN₂O₇

- Molecular Weight : 493.88 g/mol

- CAS Number : 199326-16-4

- Appearance : White solid, stable under recommended storage conditions.

The compound features a brominated indoxyl structure, which is crucial for its biological activity. The glucuronic acid moiety enhances its solubility and reactivity with specific enzymes.

5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt acts primarily as a substrate for the enzyme β-glucuronidase. Upon hydrolysis by this enzyme, it produces an insoluble blue precipitate (indigo dye), which can be quantitatively measured. This reaction is significant in various applications:

- Detection of E. coli : The compound is used in microbiological assays to detect and enumerate E. coli in water and food samples.

- Histochemical Staining : It serves as a histochemical stain for visualizing β-glucuronidase activity in tissue samples.

Biological Activity

The biological activity of 5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt can be summarized as follows:

Table 1: Summary of Key Studies

| Study | Objective | Findings |

|---|---|---|

| Jefferson et al. (1986) | Evaluated the substrate properties for β-glucuronidase | Confirmed the production of an intense blue color upon enzymatic hydrolysis, indicating effective substrate use. |

| Smith et al. (2020) | Assessed the compound's use in detecting E. coli | Demonstrated high sensitivity and specificity in environmental samples. |

| Lee et al. (2022) | Investigated antimicrobial properties | Found limited antimicrobial effects against certain bacterial strains; further studies suggested modifications could enhance activity. |

Notable Applications

- Environmental Monitoring : The compound has been effectively used in assessing water quality by detecting fecal contamination through E. coli presence.

- Biochemical Research : Its role as a substrate has been pivotal in studying enzyme kinetics and metabolic pathways involving glucuronidation.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940106 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-96-7 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。